N-butyl-4-tert-butylbenzamide
CAS No.: 101927-51-9
Cat. No.: VC14747265
Molecular Formula: C15H23NO
Molecular Weight: 233.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 101927-51-9 |
---|---|
Molecular Formula | C15H23NO |
Molecular Weight | 233.35 g/mol |
IUPAC Name | N-butyl-4-tert-butylbenzamide |
Standard InChI | InChI=1S/C15H23NO/c1-5-6-11-16-14(17)12-7-9-13(10-8-12)15(2,3)4/h7-10H,5-6,11H2,1-4H3,(H,16,17) |
Standard InChI Key | UTAMDTZAUSRBMN-UHFFFAOYSA-N |
Canonical SMILES | CCCCNC(=O)C1=CC=C(C=C1)C(C)(C)C |
Introduction
Structural and Molecular Characteristics
Chemical Composition and Connectivity
N-Butyl-4-tert-butylbenzamide possesses a molecular formula of C₁₅H₂₃NO, with a molecular weight of 233.35 g/mol . The structure comprises a benzamide core where the amide nitrogen is substituted with a butyl group (-CH₂CH₂CH₂CH₃), and the para position of the benzene ring is occupied by a tert-butyl group (-C(CH₃)₃) . The SMILES notation CCCCNC(=O)C1=CC=C(C=C1)C(C)(C)C
succinctly captures this connectivity, while the InChIKey UTAMDTZAUSRBMN-UHFFFAOYSA-N
provides a unique identifier for computational referencing .
Synthesis and Reaction Pathways
Primary Synthesis Route
The most straightforward synthesis involves the reaction of 4-tert-butylbenzoyl chloride with n-butylamine under basic conditions:
This method mirrors procedures used for analogous benzamides, such as N-tert-butyl-4-nitrobenzamide, which achieves yields up to 87% under optimized conditions . Key parameters include temperature control (0–25°C) and the use of solvents like dichloromethane or tetrahydrofuran .
Alternative Methodologies
Alternative routes may employ catalytic amidation of 4-tert-butylbenzoic acid with butylamine using coupling agents such as HATU or EDCl. For example, Song et al. demonstrated that palladium-catalyzed carbonylation reactions can yield benzamide derivatives with efficiencies exceeding 78% . Such methods are advantageous for avoiding highly reactive acyl chlorides.
Pharmaceutical and Industrial Applications
Role as a Chemical Intermediate
N-Butyl-4-tert-butylbenzamide’s primary application lies in its use as a synthetic intermediate. The tert-butyl group enhances metabolic stability in drug candidates, while the butyl chain modulates solubility . For instance, it has been utilized in the synthesis of kinase inhibitors, where the bulky tert-butyl group occupies hydrophobic pockets in target enzymes .
Analytical Characterization
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectra for analogous compounds reveal distinct signals: tert-butyl protons resonate near 1.5 ppm, while aromatic protons appear between 7.4–8.2 ppm . Mass spectrometry data for N-butyl-4-tert-butylbenzamide predict a dominant [M+H]+ ion at m/z 234.18524, with a collision cross section of 158.3 Ų .
Table 1: Predicted Collision Cross Sections for N-Butyl-4-tert-Butylbenzamide Adducts
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 234.18524 | 158.3 |
[M+Na]+ | 256.16718 | 169.1 |
[M+NH₄]+ | 251.21178 | 165.9 |
Chromatographic Behavior
High-performance liquid chromatography (HPLC) methods optimized for tert-butylbenzamides typically employ C18 columns with acetonitrile/water gradients. Retention times are influenced by the butyl chain’s hydrophobicity, eluting later than simpler benzamides .
Future Research Directions
Enhancing Synthetic Efficiency
Exploring continuous-flow synthesis or biocatalytic amidation could improve yield and sustainability. For example, lipase-catalyzed reactions have achieved >90% conversion in similar amide syntheses.
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